molecular formula C14H18N2O5 B12069728 Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-

Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-

Katalognummer: B12069728
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: SOLBCJOTDKNCES-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- typically involves the protection of the amino group of glycine using a phenylmethoxycarbonyl (Cbz) group. This protection is achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the amino group.

Industrial Production Methods

Industrial production of Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to remove the phenylmethoxycarbonyl group, regenerating the free amino group.

    Substitution: The compound can participate in substitution reactions where the phenylmethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can regenerate the free amino group.

Wissenschaftliche Forschungsanwendungen

Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein synthesis and enzyme activity.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl group can protect the amino group, allowing the compound to participate in selective reactions. This protection is crucial in peptide synthesis, where selective protection and deprotection of amino groups are necessary.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycine, N-[(phenylmethoxy)carbonyl]-glycyl-: Another derivative with similar protective groups.

    N-Carbobenzyloxy-glycylglycine: A related compound used in peptide synthesis.

Uniqueness

Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU- is unique due to its specific structure and the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C14H18N2O5

Molekulargewicht

294.30 g/mol

IUPAC-Name

2-[[(2S)-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid

InChI

InChI=1S/C14H18N2O5/c1-2-11(13(19)15-8-12(17)18)16-14(20)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,19)(H,16,20)(H,17,18)/t11-/m0/s1

InChI-Schlüssel

SOLBCJOTDKNCES-NSHDSACASA-N

Isomerische SMILES

CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Kanonische SMILES

CCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.